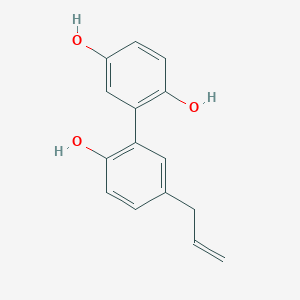

![molecular formula C16H17F3N2O6 B041799 Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate CAS No. 233600-78-7](/img/structure/B41799.png)

Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research has explored the synthesis of compounds with structural similarities or related reaction mechanisms, providing insights into potential methods for synthesizing Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate. For instance, the use of dimethyl trithiocarbonate for the synthesis of methyl-β,β′-dicarbonyldithiocarboxylate derivatives from β-oxoesters hints at the versatility of carbonyl compounds in complex syntheses (Oliva, Molinari, & Sanchez, 1998).

Molecular Structure Analysis

Studies on molecular structure, such as the conformation and intramolecular hydrogen bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, offer insights into the potential molecular configuration and stability of similar trifluoromethylated compounds (Vakili et al., 2012).

Applications De Recherche Scientifique

Role in Accelerating Curing of Acrylic Resins

The compound contributes significantly to the accelerating effect of tertiary aromatic amines used as activators in the benzoyl peroxide/amine system for curing acrylic resins. Its application spans across biomedical uses, particularly in denture resins and acrylic bone cements, due to its influence on the kinetics, mechanism, and activation energy of the reaction. The curing parameters, such as the effect of surrounding temperature on the curing process, are crucial, especially considering the potential thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Investigation on Degradation and Stability

Research on nitisinone, a compound with structural similarities, highlights the importance of understanding the stability and degradation pathways of complex molecules, including Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate. The stability of such molecules in various conditions, their degradation products, and the implications for their biomedical applications are areas of active investigation. These studies are crucial for comprehending the risks and benefits associated with their medical application (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Role in Liquid Crystal Technology

The compound's derivatives have been explored in the field of liquid crystal technology, showcasing their potential in creating new nematic phases. Such studies are pivotal for advancing liquid crystal displays and other technologies relying on controlled molecular alignment and optical properties (Henderson & Imrie, 2011).

Advancements in Furfural Hydrogenation

Research into the hydrogenation of furfural and its derivatives opens new pathways for creating valuable chemicals such as 1,2-pentanediol and 1,5-pentanediol from biomass-derived compounds. This research is essential for the development of green processes and the synthesis of fine chemicals, showing the versatility and potential of Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate in sustainable chemistry applications (Tan, Su, Gao, Cui, Wang, & Zhao, 2021).

Exploration in Photodynamic Therapy

Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate and its analogs may have applications in enhancing the effectiveness of photodynamic therapy (PDT) through pretreatment strategies to increase protoporphyrin IX accumulation. This approach could improve the clinical outcomes of PDT in treating various skin conditions, showcasing the compound's potential in medical treatments requiring controlled chemical interactions (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Propriétés

IUPAC Name |

dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O6/c1-26-12(22)8-7-11(14(24)27-2)21-13(23)9-3-5-10(6-4-9)20-15(25)16(17,18)19/h3-6,11H,7-8H2,1-2H3,(H,20,25)(H,21,23)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRWKOBMLFNNBA-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)